

Pentachlorothioanisole: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Pentachlorothioanisole

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Introduction

Pentachlorothioanisole, a chlorinated aromatic sulfide, is a compound of significant interest in the fields of environmental science, toxicology, and drug metabolism. It is recognized primarily as a metabolite of the widely used pesticides pentachloronitrobenzene (PCNB) and hexachlorobenzene (HCB)[1]. Understanding its chemical properties, metabolic fate, and synthesis is crucial for assessing the environmental impact and toxicological profiles of its parent compounds. This guide provides an in-depth technical overview of **Pentachlorothioanisole**, including its nomenclature, physicochemical properties, a representative synthesis protocol, and its metabolic pathway.

Chemical Identity and Nomenclature

The systematic IUPAC name for **Pentachlorothioanisole** is 1,2,3,4,5-pentachloro-6-(methylsulfanyl)benzene[1][2].

Synonyms: **Pentachlorothioanisole** is also known by several other names in scientific literature and chemical databases. These include:

- Methyl pentachlorophenyl sulfide[1][2]
- Pentachloro(methylthio)benzene[1][2]

- Methylthiopentachlorobenzene[1][2]
- PCTAS[1][2]
- Benzene, pentachloro(methylthio)-[1][2]
- Sulfide, methyl pentachlorophenyl[1][2]
- Pentachlorophenyl methyl sulfide[1][2]

Physicochemical Properties

A summary of the key quantitative data for **Pentachlorothioanisole** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₇ H ₃ Cl ₅ S	[1]
Molecular Weight	296.43 g/mol	[1]
CAS Number	1825-19-0	[1]
Appearance	White to pale brown solid	[1]
Melting Point	95-96 °C	
Boiling Point	318.5 °C at 760 mmHg	
Density	1.68 g/cm ³	
Flash Point	139.6 °C	
Solubility	Sparingly soluble in chloroform; Slightly soluble in dichloromethane and ethyl acetate.	

Experimental Protocols

Representative Synthesis of Pentachlorothioanisole

The synthesis of **Pentachlorothiophenol** is most commonly achieved through the S-methylation of pentachlorothiophenol. The following is a representative experimental protocol based on general methods for the methylation of thiophenols.

Reaction:



Materials:

- Pentachlorothiophenol (PCTP)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Methyl iodide (CH₃I)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Hexanes
- Ethyl acetate

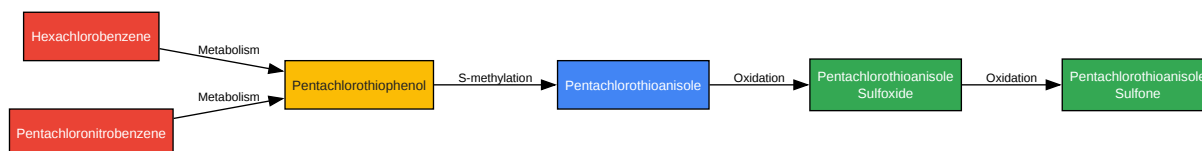
Procedure:

- Preparation of the Thiolate: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add pentachlorothiophenol (1.0 eq). Dissolve the pentachlorothiophenol in anhydrous THF.
- Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should be observed.

- **Methylation:** Cool the resulting sodium pentachlorothiophenolate solution back to 0 °C. Add methyl iodide (1.2 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Workup:** Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system to yield pure **Pentachlorothioanisole**.

Metabolic Pathway

Pentachlorothioanisole is a key metabolite in the biotransformation of hexachlorobenzene and pentachloronitrobenzene. Its formation and subsequent metabolism are important for understanding the toxicology of these pesticides.



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Caption: Metabolic pathway of Hexachlorobenzene and Pentachloronitrobenzene to **Pentachlorothioanisole** and its subsequent oxidative metabolites.

This in-depth guide provides a foundational understanding of **Pentachlorothioanisole** for professionals in research and development. The provided data and protocols are intended to facilitate further investigation into the properties and biological significance of this important metabolite.

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References

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